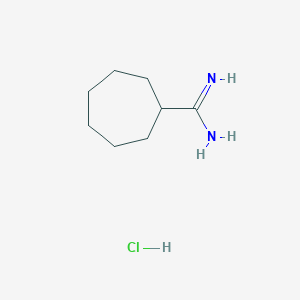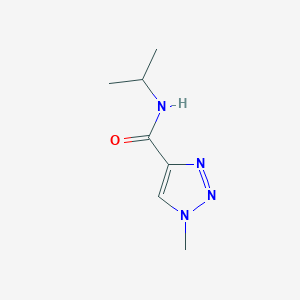
1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a triazole derivative that has various biological activities, including antitumor, antifungal, and antibacterial properties.
Applications De Recherche Scientifique
Glycine Transporter 1 Inhibitor
This compound has been identified as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor . GlyT1 plays a crucial role in the regulation of glycine concentrations in the synaptic cleft, and its inhibition can increase the concentration of glycine in the brain, which may have therapeutic benefits for certain neurological and psychiatric disorders .
Central Nervous System Drug Development
The compound has been used in the development of drugs for the central nervous system. It has been identified as a structurally diverse back-up compound using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline . This suggests its potential in the development of new CNS drugs.
Anti-Fibrosis Activity
Although not directly mentioned for 1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, similar compounds with a pyrimidine moiety have shown anti-fibrotic activities . They have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests the potential of this compound in the development of anti-fibrotic drugs.
Antimicrobial Activity
Pyrimidine derivatives, which are structurally similar to this compound, are known to exhibit antimicrobial activities . This suggests the potential use of this compound in the development of new antimicrobial agents.
Antiviral Activity
Similar to the antimicrobial activity, pyrimidine derivatives have shown antiviral activities . This indicates the potential of this compound in antiviral drug development.
Antitumor Activity
Compounds containing a pyrimidine moiety, like this one, have been reported to exhibit antitumor activities . This suggests the potential use of this compound in cancer therapy.
Mécanisme D'action
Target of Action
The primary target of 1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft, and it is involved in several neurological processes.
Mode of Action
1-Methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide acts as a potent inhibitor of GlyT1 . By inhibiting this transporter, the compound increases the concentration of glycine in the synaptic cleft. This increase in glycine concentration enhances the activation of NMDA (N-methyl-D-aspartate) receptors, which are involved in memory and learning processes.
Biochemical Pathways
The inhibition of GlyT1 by 1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide affects the glycinergic neurotransmission pathway . The increase in synaptic glycine concentration leads to enhanced activation of NMDA receptors. This activation can influence various downstream effects, including the modulation of cognitive processes.
Pharmacokinetics
The compound exhibits a favorable pharmacokinetics profile .
Result of Action
The molecular and cellular effects of 1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide’s action primarily involve the enhancement of glycinergic neurotransmission
Propriétés
IUPAC Name |
1-methyl-N-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5(2)8-7(12)6-4-11(3)10-9-6/h4-5H,1-3H3,(H,8,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMBDDLWQUUTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN(N=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

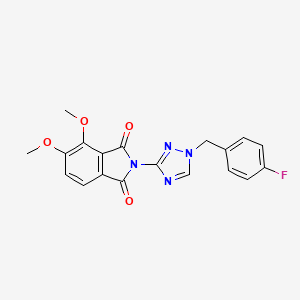
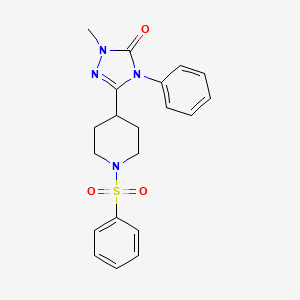
![4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428103.png)
![(Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2428107.png)
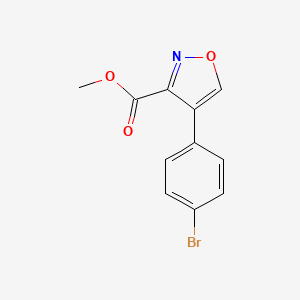
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methylbenzamide](/img/structure/B2428111.png)
![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2428117.png)
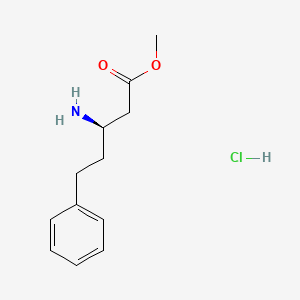
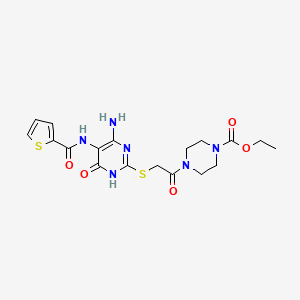
![7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide](/img/structure/B2428120.png)

![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetonitrile](/img/structure/B2428122.png)

